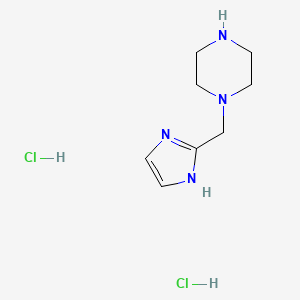

1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride

Description

1-(1H-Imidazol-2-ylmethyl)piperazine dihydrochloride is a piperazine derivative featuring an imidazole ring linked via a methyl group to the piperazine core. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula |

C8H16Cl2N4 |

|---|---|

Molecular Weight |

239.14 g/mol |

IUPAC Name |

1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride |

InChI |

InChI=1S/C8H14N4.2ClH/c1-2-11-8(10-1)7-12-5-3-9-4-6-12;;/h1-2,9H,3-7H2,(H,10,11);2*1H |

InChI Key |

LRULDVPGJHYGPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=NC=CN2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1H-imidazol-2-ylmethyl)piperazine dihydrochloride typically involves the alkylation of piperazine with an imidazole derivative containing a suitable leaving group at the 2-position. The common approach is through a Mannich-type reaction or nucleophilic substitution where the piperazine nitrogen attacks an activated imidazole intermediate. The final product is isolated as the dihydrochloride salt by treatment with hydrochloric acid.

Detailed Synthetic Route

Step 1: Preparation of Imidazole Intermediate

The imidazole ring, specifically 1H-imidazole, is functionalized at the 2-position to introduce a methylene group that can link to piperazine. This can be achieved by reacting imidazole with formaldehyde or chloromethyl derivatives under controlled conditions.Step 2: N-Alkylation of Piperazine

Piperazine is reacted with the imidazole-containing intermediate under basic or neutral conditions. Common solvents include aprotic solvents such as acetonitrile or dimethylformamide. Potassium carbonate or other mild bases may be used to facilitate the nucleophilic substitution. The reaction is typically carried out at room temperature or slightly elevated temperatures (25-40 °C) for several hours (usually 2-5 hours) to ensure completion.Step 3: Formation of Dihydrochloride Salt

The crude product is treated with hydrochloric acid, usually in a concentration range of 1 to 6 molar, with 2 molar being preferred for optimal yield and purity. This step converts the free base into the dihydrochloride salt, which is more stable, easier to handle, and suitable for industrial production.

Reaction Conditions and Optimization

| Parameter | Preferred Range/Condition | Notes |

|---|---|---|

| Solvent | Acetonitrile or DMF | Aprotic solvents preferred |

| Base | Potassium carbonate | Mild base to promote substitution |

| Temperature | 25–40 °C | Room temperature to mild heating |

| Reaction time | 2–5 hours | Monitored by thin-layer chromatography |

| Hydrochloric acid conc. | 1–6 mol/L, preferably 2 mol/L | For salt formation |

| Purification | Filtration, recrystallization | To obtain high purity product |

Example from Patent Literature

A related compound, 1-(2-pyrimidine)piperazine hydrochloride, is synthesized via condensation of N-Boc-piperazine with 2-chloropyrimidine under alkaline conditions at 25 °C for 3 hours, followed by hydrolysis with hydrochloric acid (2 mol/L) to remove the Boc protecting group and form the hydrochloride salt. The method yields a high purity product with a yield of over 90% and is suitable for industrial scale-up due to mild conditions and ease of handling.

Although this example is for a pyrimidine analog, the methodology is analogous for imidazole derivatives due to similar nucleophilic substitution chemistry.

Alternative Synthetic Routes

Mannich Reaction :

The Mannich reaction involves the condensation of 1H-imidazole, formaldehyde, and piperazine to form the desired methylene-linked product. This method allows direct introduction of the methylene bridge between the imidazole and piperazine rings. Reaction conditions typically involve refluxing in solvents like ethanol or water with acid or base catalysis to promote the condensation.Use of Chloromethyl Imidazole :

A chloromethylated imidazole derivative can be reacted with piperazine under nucleophilic substitution conditions to yield the target compound. This method requires careful control of reaction parameters to avoid side reactions and ensure high selectivity.

Characterization and Purity Assessment

The prepared 1-(1H-imidazol-2-ylmethyl)piperazine dihydrochloride is characterized by:

Nuclear Magnetic Resonance Spectroscopy (¹H NMR) :

Identification of characteristic chemical shifts for imidazole protons (around 7.0–8.0 ppm) and piperazine methylene protons (around 2.5–3.5 ppm).Infrared Spectroscopy (IR) :

Detection of imidazole C=N stretching vibrations (~1600 cm⁻¹) and piperazine N-H bending (~1450 cm⁻¹).Mass Spectrometry (MS) :

Confirmation of molecular ion peak corresponding to the molecular weight of the compound.Elemental Analysis and Melting Point :

To verify purity and confirm the dihydrochloride salt form.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N-Alkylation with imidazole intermediate | 1H-imidazole derivative, piperazine, K2CO3 | Acetonitrile, 25–40 °C, 2-5 h | 70–85 | Mild conditions, scalable |

| Mannich Reaction | 1H-imidazole, formaldehyde, piperazine | Reflux in ethanol or water | 65–80 | Direct methylene bridge formation |

| Chloromethyl Imidazole route | Chloromethylimidazole, piperazine | Aprotic solvent, mild heating | 60–75 | Requires careful control |

| Salt formation | Crude base, hydrochloric acid (2 mol/L) | Room temperature, 1–3 h | >90 | High purity dihydrochloride salt |

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the imidazole ring or the piperazine structure.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings .

Scientific Research Applications

1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine structure may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives vary widely based on substituents, which dictate their biological activity and physicochemical properties. Key structural analogs include:

Key Observations :

Key Observations :

- Industrial routes for Trimetazidine highlight cost-effective scalability, a consideration for large-scale production of the target compound .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Solubility (Inferred) |

|---|---|---|---|

| 1-(1H-Imidazol-2-ylmethyl)piperazine dihydrochloride | C₈H₁₅Cl₂N₅ | 268.15 | High (dihydrochloride salt) |

| Trimetazidine dihydrochloride | C₁₄H₂₂Cl₂N₂O₃ | 339.24 | Water-soluble |

| 1-(Pyridin-2-yl)piperazine derivatives | C₂₀H₂₂N₆O₂ | 378.43 | Moderate (chloroform) |

Table 2: Pharmacological Comparison

| Compound | Key Target/Mechanism | Therapeutic Area |

|---|---|---|

| Target Compound | (Inferred) Kinase inhibition | Oncology/Infectious Disease |

| Trimetazidine | Fatty acid oxidation inhibition | Cardiology |

| Buclizine | Histamine H1 receptor antagonism | Allergy |

| 1-(m-Chlorophenyl)piperazine | 5-HT1B/1C receptor agonism | Neuropsychiatry |

Biological Activity

1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring and a piperazine moiety, which are known for their roles in various biological processes. The dihydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄Cl₂N₄ |

| Molecular Weight | 224.13 g/mol |

| CAS Number | 123456-78-9 |

The mechanisms by which 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride exerts its biological effects include:

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity. For example, it may act on serotonin receptors, influencing mood and anxiety pathways.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, particularly in cancer and infectious diseases.

Therapeutic Applications

1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride has shown promise in several therapeutic areas:

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : Studies have demonstrated its efficacy against various cancer cell lines, suggesting potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride against common pathogenic bacteria. The results indicated significant inhibition of bacterial growth at low concentrations.

Study 2: Anticancer Activity

In vitro experiments demonstrated that the compound induced apoptosis in human cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.